molecular formula C3H10NO3P B111619 3-Aminopropylphosphonic acid CAS No. 13138-33-5

3-Aminopropylphosphonic acid

Cat. No.: B111619
CAS No.: 13138-33-5
M. Wt: 139.09 g/mol
InChI Key: GSZQTIFGANBTNF-UHFFFAOYSA-N
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Description

3-Aminopropylphosphonic acid is an organophosphorus compound with the molecular formula C3H10NO3P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphonic acid group. This compound is known for its role as a partial agonist of gamma-aminobutyric acid (GABA) B receptors .

Scientific Research Applications

3-Aminopropylphosphonic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Aminopropylphosphonic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

3-Aminopropylphosphonic acid has been used in scientific research, particularly in studies related to the GABA B receptor . It has also been investigated for its potential use in vanadium redox flow batteries to improve thermal stability .

Biochemical Analysis

Biochemical Properties

3-Aminopropylphosphonic acid is known to act as a GABAB receptor agonist . This means it interacts with GABAB receptors, a type of protein found in the nervous system, to stimulate a response. The nature of this interaction involves the this compound molecule binding to the receptor, which can lead to changes in cell signaling pathways .

Cellular Effects

The effects of this compound on cells are largely due to its role as a GABAB receptor agonist . By interacting with these receptors, this compound can influence various cellular processes. For instance, it can impact cell signaling pathways and gene expression . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with GABAB receptors . When this compound binds to these receptors, it can activate or inhibit enzymes, leading to changes in gene expression . This can ultimately influence various cellular functions and processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropylphosphonic acid typically involves the reaction of 3-aminopropanol with phosphorus trichloride. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted amino compounds.

Comparison with Similar Compounds

Comparison: 3-Aminopropylphosphonic acid is unique due to its specific interaction with GABA B receptors, which distinguishes it from other similar compounds. While other aminoalkylphosphonic acids may have similar structures, their biological activities and applications can vary significantly.

Properties

IUPAC Name

3-aminopropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZQTIFGANBTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157018
Record name Aminopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-33-5
Record name 3-Aminopropylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13138-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133832
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminopropyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINOPROPYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM92T06VPB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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